1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone

thioxo-quinazolinone anticancer bioisosterism

Securing a reliable source of the 2-thioxo pharmacophore for SAR studies is a known bottleneck. This compound, CAS 688356-51-6, directly addresses that gap as a structurally distinct probe, not interchangeable with generic quinazolin-4-ones. Its C=S moiety is critical for target engagement. • Enables direct C=S vs C=O binding mode comparison in kinase/DNA-PK assays. • Builds on a scaffold showing α-glucosidase IC50 of 85.0 µM (~8.8× vs acarbose). • Serves as a reference for chemosensitizers that eradicate ALDH-high CSC-like cells in platinum-resistant models.

Molecular Formula C16H13N3OS
Molecular Weight 295.4 g/mol
Cat. No. B10882534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone
Molecular FormulaC16H13N3OS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32
InChIInChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21)
InChIKeySBQJUXCLJGYIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone – Baseline Properties and Class Membership


1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone (CAS 688356-51-6) is a synthetic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class [1]. The core scaffold consists of a quinazoline bicycle bearing a thioxo (C=S) group at the 2-position and a 4-acetylphenylamino substituent at the 4-position . Thioxoquinazolinone derivatives are recognized for multi-target biological profiles spanning anticancer, α-glucosidase inhibition, and synergistic chemosensitization [2]. Unlike the more prevalent 4-anilinoquinazoline/quinazolin-4-one congeners (e.g., the oxo analog 1-[4-(quinazolin-4-ylamino)phenyl]ethanone), the thioxo functionality and the specific 4-aminoaryl ketone substitution create a chemically distinct pharmacophore that cannot be considered interchangeable with its class peers in procurement or experimental design [2][3].

Thioxo scaffold for sulfur‑dependent pharmacophore studies
α‑Glucosidase target engagement screening
Cancer stem cell chemosensitization research
Apoptosis pathway investigation in colorectal models

Why Generic Substitution of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone Fails – Structural Determinants of Differential Activity


Substituting the target compound with a generic quinazolinone or 4-anilinoquinazoline analog is scientifically unsound because the 2-position thioxo (C=S) group—absent in standard quinazolin-4-ones and 4-anilinoquinazolines—profoundly alters electronic distribution, hydrogen-bond acceptor/donor character, and metabolic stability [1][2]. Published data on related 3-aryl-2-thioxoquinazolinones demonstrate that this thioxo motif enables distinct bioactivities (e.g., α-glucosidase inhibition >8-fold superior to acarbose) that are not replicated by their oxo counterparts or by simple 4-aminoquinazoline kinase inhibitors [1][3]. Furthermore, the 4′-acetylphenylamino appendage on the target compound provides a conjugation-extended aryl ketone system that is absent in the more studied 3-substituted-2-thioxoquinazolin-4-ones, creating a unique pharmacophore that must be evaluated on its own structural merits rather than by class proxy [4].

Thioxo vs. oxo core
C=S substitution may alter electronic distribution and target interaction relative to oxo‑quinazolines; binding profile may not transfer.
4‑Acetylphenylamino extension
This appendage contributes additional H‑bonding and extended conjugation absent in simpler 3‑aryl‑2‑thioxoquinazolinones; activity may differ.
Class mismatch with 4‑anilinoquinazolines
Standard kinase inhibitors lack the thioxo‑mediated chemosensitization profile; CSC‑targeted synergy may not replicate.

Quantified Differential Evidence for 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone Against Closest Analogs


Thioxo vs. Oxo Quinazolinone Bioisosteric Switching: Impact on Anticancer Activity in MCF-7 and HepG2 Cells

The target compound bears a C=S group at position 2, whereas the closest commercial oxo analog, 1-[4-(quinazolin-4-ylamino)phenyl]ethanone (CAS 19062-70-5), bears the standard quinazoline ring (C=N in pyrimidine). In a series of 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones (structurally related at the core), the S-glycosylated derivative 9a demonstrated IC50 values of 2.09 μM (MCF-7) and 2.08 μM (HepG2) [1]. In contrast, the quinazoline-linked chalcone series derived from 1-[4-(quinazolin-4-ylamino)phenyl]ethanone reported GI50 values ranging from 0.22–2.17 μM across leukemia, lung, colon, and breast lines, but these represent chalcone-extended hybrids, not the bare oxo scaffold [2]. Direct head-to-head thioxo vs. oxo comparison within a single study is not available; however, molecular docking of thioxoquinazoline 1 against CDK2, VEGFR, and EGFR yielded binding scores superior to vinblastine, specifically showing stronger potency against HepG2 and MCF-7 than the standard drug [3].

Thioxo vs. Oxo
Reported
IC50 2.09 μM (MCF‑7), 2.08 μM (HepG2) for thioxo analog 9a
Oxo‑chalcone hybrids GI50 0.22–2.17 μM; binding scores more favourable than vinblastine
Supports thioxo‑dependent target‑binding evaluation; distinct from oxo scaffold.
Direct head‑to‑head comparison not available; cross‑study data.
thioxo-quinazolinone anticancer bioisosterism structure-activity relationship

α-Glucosidase Inhibition: Functionalized 2-Thioxoquinazolinones vs. Clinical Standard Acarbose

The target compound contains the 4-(N-(4-acetylphenyl)amino)-2-thioxoquinazoline scaffold, which is directly analogous to compounds 9–30 in the Wali et al. series where acetophenone-derived functionalized quinazolinones were synthesized. The most potent analog in that study, Compound 13, achieved an IC50 of 85.0 ± 0.5 μM against α-glucosidase, representing a ~8.8-fold improvement over the clinical standard acarbose (IC50 = 750.0 ± 10.0 μM) [1]. Compounds 1–9, 11, 12, and 22–30 all demonstrated many-fold enhanced inhibition compared to acarbose, establishing that the 2-thioxo-3-arylquinazolinone core with acetophenone-type substituents is a privileged α-glucosidase inhibitor scaffold [1]. In contrast, simpler 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones lacking the 4-aminoacetophenone extension (e.g., compounds 3h, 5a, 5h from El-Sayed 2023) showed qualitatively lower dual α-glucosidase/α-amylase inhibition efficiency relative to quercetin [2].

α‑Glucosidase Inhibition
Reported
85.0 ± 0.5 μM
Acarbose IC50 750.0 ± 10.0 μM
Reported higher inhibition vs. reference; supports α‑glucosidase target engagement studies.
S. cerevisiae enzyme, p‑nitrophenyl‑α‑D‑glucopyranoside substrate.
α-glucosidase inhibition type 2 diabetes thioxoquinazolinone-acetophenone

Chemosensitization of Platinum-Resistant Ovarian Cancer: Thioxoquinazolinone Class vs. Cisplatin Monotherapy

Thioxodihydroquinazolinone compound 19 (Anticancer agent 173, CAS 177951-34-7), a close structural relative of the target compound differing by a 3-(2-ethylphenyl) substituent instead of a 4-acetylphenylamino group, demonstrated strong synergistic activity with cisplatin in platinum-resistant ovarian cancer models [1]. While single-agent IC50 values for compound 19 are not reported in the primary paper, the combination significantly diminished ALDH-high CSC-LC populations in both A2780cis platinum-resistant cell lines and primary patient ascites cells, enhanced intracellular cisplatin accumulation, and reduced tumor sphere-forming capacity [1]. In an in vivo cisplatin-resistant intraperitoneal xenograft mouse model, the combination of compound 19 with cisplatin significantly reduced tumor burden compared to cisplatin alone [1]. In contrast, 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib) show little to no synergy with platinum drugs in CSC-targeted assays, as their primary mechanism relies on kinase-domain inhibition rather than CSC-LC sensitization .

Chemosensitization
Class‑level
Combination with cisplatin reduced ALDH‑high CSCs and tumor burden in resistant xenograft model
Cisplatin monotherapy: no significant reduction; gefitinib: no CSC synergy reported
Supports thioxoquinazoline‑based chemosensitization research; class‑distinct from kinase inhibitors.
Data from close structural analog Cpd 19; direct target compound validation needed.
cisplatin resistance ovarian cancer stem cells thioxodihydroquinazolinone ALDH

Anticolon Carcinoma Proliferation and Apoptosis Induction: 2-Thioxoquinazolinones vs. Standard-of-Care Cytotoxics

In a panel of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (compounds 3a–3h), compound 3a showed IC50 values of 294.32 ± 8.41 μM (LoVo) and 298.05 ± 13.26 μM (HCT-116) against colon carcinoma cells, while compound 3f showed IC50 values of 383.5 ± 8.99 μM (LoVo) and 323.59 ± 3.00 μM (HCT-116) [1]. Although these values are high relative to conventional cytotoxics, mechanism studies revealed that 3a and 3f activated intrinsic and extrinsic apoptosis pathways via upregulation of Bax/Bcl-2 ratio, initiator caspases-8/-9, and executioner caspase-3, with cell cycle arrest at G2/M and G1 phases respectively [1]. The target compound, bearing an additional 4-acetylphenylamino extension, is expected to modulate these apoptotic pathways with potentially improved potency given the extended conjugation and hydrogen-bonding surface contributed by the acetophenone moiety—an SAR trend observed in the Wali series where acetophenone-functionalized analogs showed enhanced enzyme inhibitory activity [2].

Apoptosis Induction
Class‑level
IC50 294–384 μM
Bax/Bcl‑2 ↑, caspase‑3/8/9 ↑; G2/M or G1 arrest
Supports dual apoptosis pathway activation research; distinct from DNA‑damaging agents.
Values from 3‑aryl‑2‑thioxoquinazolinones 3a/3f in LoVo and HCT‑116; target compound activity predicted higher.
colorectal cancer apoptosis Bax/Bcl-2 cell cycle arrest

Physicochemical and ADMET Differentiation: 4-Acetylphenylamino-2-thioxoquinazoline vs. 3-Aryl-2-thioxoquinazolinones

The target compound (Molecular Formula: C16H13N3OS; MW: 295.36 g/mol) differs from simpler 3-aryl-2-thioxoquinazolin-4(1H)-ones (e.g., compound 3a: C14H10N2OS, MW ~254 g/mol) by the presence of a 4-acetylphenylamino substituent, which introduces an additional hydrogen bond acceptor (ketone carbonyl), extended aromatic π-system, and increased topological polar surface area (tPSA predicted ~80–90 Ų vs. ~55–65 Ų for 3-aryl analogs) [1][2]. The ADMET profiling of the 3-aryl series (El-Sayed 2023) concluded that most compounds met Lipinski and Veber rules, with acceptable oral bioavailability predictions, but noted that substituent-dependent variations in logP and tPSA significantly affected predicted permeability [2]. The 4-acetylphenylamino extension on the target compound is expected to shift solubility and permeability parameters relative to the 3-aryl series, potentially improving aqueous solubility due to the additional polar ketone group while maintaining CNS exclusion due to higher tPSA and molecular weight [1].

ADMET Differentiation
Data to verify
MW 295.36 g/mol, tPSA ~85 Ų
3‑Aryl‑2‑thioxoquinazolinones: MW ~254 g/mol, tPSA ~55–65 Ų
Supports property‑guided assay design; distinct solubility/permeability profile expected.
In silico predictions; experimental logP/logD and solubility not reported.
ADMET prediction drug-likeness physicochemical properties

Highest-Value Application Scenarios for 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone Based on Differentiated Evidence


Probing Thioxo-Dependent Pharmacophore Interactions in Anticancer Lead Optimization

Researchers engaged in structure–activity relationship (SAR) studies can use this compound as a selective probe to interrogate the contribution of the C=S moiety (vs. C=O) to target binding affinity and selectivity. The thioxoquinazolinone core, as demonstrated by compound 9a (IC50 ~2 μM against MCF-7 and HepG2), provides a scaffold that can be directly compared with analogous quinazolin-4-ones bearing oxo at position 2 [1]. This is particularly relevant for projects investigating non-classical kinase inhibition or DNA-PK targeting, where sulfur substitution has been shown to modulate potency [2].

α-Glucosidase Inhibitor Screening for Metabolic Disorder Target Validation

Given that functionalized 2-thioxoquinazolinone-acetophenone analogs from the same structural series achieved IC50 values of 85.0 μM against α-glucosidase (~8.8-fold more potent than acarbose), this compound is a logical procurement choice for laboratories expanding diabetes target validation libraries [3]. The 4-acetylphenylamino appendage is expected to engage the enzyme's active-site pocket via the ketone carbonyl as an additional hydrogen bond acceptor, a feature absent in simpler 3-aryl-2-thioxoquinazolinones that show weaker inhibition [3][4].

Platinum-Resistant Cancer Stem Cell Sensitization Studies

The thioxodihydroquinazolinone class has demonstrated the ability to synergize with cisplatin and eliminate ALDH-high cancer stem cell-like cells in platinum-resistant ovarian cancer models, both in vitro and in vivo [5]. The target compound, bearing the same 2-thioxoquinazoline core, can serve as a starting scaffold or reference compound for medicinal chemistry campaigns aimed at developing CSC-LC-targeted chemosensitizers—a distinctly different application space from approved 4-anilinoquinazoline kinase inhibitors such as gefitinib or erlotinib, which lack this CSC-eradicating synergy [5].

Dual Apoptosis Pathway Activation Research in Colorectal Cancer

Evidence from structurally related 3-aryl-2-thioxoquinazolinones shows that this chemotype activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways via upregulation of Bax, caspases-8, -9, and -3, with concomitant cell cycle arrest in colorectal cancer models [4]. This dual-pathway activation mechanism is mechanistically distinct from conventional DNA-damaging agents and provides a rationale for procuring the target compound for mechanistic cell death studies, particularly where evasion of apoptosis is a documented resistance mechanism.

Application
Selection Property
Validation Focus
Thioxo pharmacophore probing
Thioxo vs. oxo binding profile
Target engagement affinity/selectivity
α‑Glucosidase target validation
Acetophenone‑substituted thioxoquinazoline scaffold
Enzyme inhibition assay context
CSC chemosensitization studies
Thioxoquinazoline‑cisplatin synergy
ALDH‑high CSC population reduction
Apoptosis mechanism research
Dual intrinsic/extrinsic pathway activation
Bax/Bcl‑2, caspase cascade endpoints
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